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Compound of Interest

Compound Name: Salviaplebeiaside

Cat. No.: B593401

An In-depth Guide for Researchers and Drug
Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and known biological activities of Salviaplebeiaside, a phenolic compound with potential
therapeutic applications. The information is curated for researchers, scientists, and
professionals involved in drug development.

Chemical Structure and Properties

Salviaplebeiaside is a phenolic glycoside that has been isolated from the aerial parts of Vitex
negundo var. cannabifolia and has also been reported in Salvia plebeia.[1][2] Its chemical
structure was elucidated through spectroscopic methods, including 1D- and 2D-Nuclear
Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

The definitive chemical structure of Salviaplebeiaside is presented below:
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Figure 1: 2D Chemical Structure of Salviaplebeiaside.

IUPAC Name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxy-3-(3-
oxobutyl)phenoxy)tetrahydro-2H-pyran-3,4,5-triol 4-hydroxybenzoate

Physicochemical Properties

A summary of the key physicochemical properties of Salviaplebeiaside is provided in the table

below.
Property Value Reference
Molecular Formula C23H26010 [2][3]
Molecular Weight 462.45 g/mol [3]
CAS Number 1236273-88-3 [2][3]
Appearance White powder [1]

Spectroscopic Data for Structural Elucidation
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The structural confirmation of Salviaplebeiaside was achieved through detailed spectroscopic
analysis. While the full spectral data from the original publication is not available, this section
summarizes the types of data used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both *H and 13C NMR spectroscopy were instrumental in determining the connectivity and
stereochemistry of the molecule. This would have involved the analysis of chemical shifts (),
coupling constants (J), and correlation signals from 2D NMR experiments such as COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation).

A representative table structure for presenting such data is provided below. Note that the actual
spectral data requires access to the full experimental results of the original study.

Table 2: Hypothetical *H NMR Data for Salviaplebeiaside

Position o (ppm) Multiplicity J (Hz)

Table 3: Hypothetical 13C NMR Data for Salviaplebeiaside

Position o (ppm)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would have been used to confirm the molecular
formula of Salviaplebeiaside by providing a highly accurate mass measurement. Electrospray
ionization (ESI) is a common technique for such analyses. Fragmentation patterns observed in
MS/MS experiments would further corroborate the proposed structure by identifying
characteristic losses of fragments, such as the sugar moiety and parts of the phenolic
aglycone.

Table 4. Mass Spectrometry Data for Salviaplebeiaside

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b593401?utm_src=pdf-body
https://www.benchchem.com/product/b593401?utm_src=pdf-body
https://www.benchchem.com/product/b593401?utm_src=pdf-body
https://www.benchchem.com/product/b593401?utm_src=pdf-body
https://www.benchchem.com/product/b593401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

lonization Mode [M+H]* (Calculated) [M+H]* (Observed)

ESI-MS 463.1553 Data not available

Experimental Protocols

The following sections outline the general experimental procedures for the isolation and
characterization of Salviaplebeiaside, based on standard phytochemical practices.

Isolation of Salviaplebeiaside

The isolation of Salviaplebeiaside from Vitex negundo var. cannabifolia typically involves the

following steps:
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Caption: General workflow for the isolation of Salviaplebeiaside.

o Extraction: The dried and powdered aerial parts of the plant material are extracted with a
polar solvent, such as 95% ethanol, at room temperature.

» Fractionation: The crude extract is then suspended in water and partitioned successively with
solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b593401?utm_src=pdf-body-img
https://www.benchchem.com/product/b593401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

polarity. Salviaplebeiaside, being a moderately polar glycoside, would be expected to be
present in the ethyl acetate fraction.

o Chromatography: The ethyl acetate fraction is subjected to multiple rounds of column
chromatography.

o Silica Gel Chromatography: Initial separation is typically performed on a silica gel column
using a gradient of solvents, for example, a mixture of chloroform and methanol.

o Sephadex LH-20 Chromatography: Further purification is achieved using size-exclusion
chromatography on a Sephadex LH-20 column with methanol as the eluent to remove
pigments and other impurities.

e Preparative High-Performance Liquid Chromatography (HPLC): The final purification step
often involves preparative HPLC on a C18 column to yield pure Salviaplebeiaside.

Spectroscopic Analysis

The purified Salviaplebeiaside is then subjected to spectroscopic analysis for structure
elucidation:

* NMR Spectroscopy: H, 13C, and 2D NMR spectra are recorded on a high-field NMR
spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as methanol-d4 or
DMSO-d6.

e Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF
(Electrospray lonization - Time of Flight) or a similar high-resolution mass spectrometer.

Biological Activity and Signaling Pathways

Salviaplebeiaside has been identified as an inhibitor of class | P-glycoprotein (P-gp), also
known as multidrug resistance protein 1 (MDR1).[3] P-gp is an ATP-dependent efflux pump that
transports a wide range of substrates out of cells, contributing to multidrug resistance in cancer
and affecting the pharmacokinetics of many drugs.
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Caption: Inhibition of P-glycoprotein-mediated drug efflux by Salviaplebeiaside.

The inhibitory action of Salviaplebeiaside on P-gp suggests its potential as a
chemosensitizing agent in cancer therapy or as a component in drug formulations to improve
the bioavailability of P-gp substrate drugs. The exact mechanism of inhibition, whether
competitive or non-competitive, requires further investigation.

While direct studies on the anti-inflammatory signaling pathways of Salviaplebeiaside are
limited, other compounds isolated from Salvia plebeia have been shown to exert anti-
inflammatory effects through the modulation of pathways such as NF-kB and Nrf2. Given that
Salviaplebeiaside is a phenolic compound from this plant, it is plausible that it may also
possess similar activities.
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Caption: Hypothesized anti-inflammatory action of Salviaplebeiaside via NF-kB inhibition.

Further research is warranted to elucidate the specific molecular targets and signaling
pathways modulated by Salviaplebeiaside to fully understand its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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